molecular formula C23H28ClN3O4S B14985915 1-[(4-chlorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide

Cat. No.: B14985915
M. Wt: 478.0 g/mol
InChI Key: ZHFFEJMALLXXRW-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, and a methanesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the attachment of the methanesulfonyl group. Common synthetic routes may involve the use of reagents such as chlorosulfonic acid, isopropylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE include other piperidine derivatives and sulfonyl-containing compounds. Examples include:

  • 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE
  • 1-[(4-BROMOPHENYL)METHANESULFONYL]-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H28ClN3O4S

Molecular Weight

478.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H28ClN3O4S/c1-16(2)25-23(29)20-5-3-4-6-21(20)26-22(28)18-11-13-27(14-12-18)32(30,31)15-17-7-9-19(24)10-8-17/h3-10,16,18H,11-15H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

ZHFFEJMALLXXRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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